Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a nitro group at the 3-position, a chloro group at the 6-position, and an ethyl ester group at the 2-position of the imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethyl glycinate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Reduction: Ethyl 6-chloro-3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Substitution: Ethyl 6-substituted-3-nitroimidazo[1,2-a]pyridine-2-carboxylate.
Hydrolysis: 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and parasitic infections.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and antiparasitic effects. The chloro group can facilitate binding to specific enzyme active sites, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-aminoimidazo[1,2-a]pyridine-2-carboxylate: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
Ethyl 6-chloro-3-nitroimidazo[1,2-b]pyridazine-2-carboxylate: The pyridazine ring system introduces different electronic properties and reactivity compared to the pyridine ring.
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxamide: The carboxamide group can enhance hydrogen bonding interactions, affecting the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and chloro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c1-2-18-10(15)8-9(14(16)17)13-5-6(11)3-4-7(13)12-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNXUMFGJGBRGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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